molecular formula C23H23NO2 B6501265 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 330677-11-7

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Cat. No.: B6501265
CAS No.: 330677-11-7
M. Wt: 345.4 g/mol
InChI Key: KQEYXLKVBSLDCN-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of acenaphthene derivatives with appropriate reagents. One common method includes the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or acenaphthene derivatives.

Scientific Research Applications

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEYXLKVBSLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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